

# A Comprehensive Technical Guide to the Thermodynamic Stability of Nickel(II) Sulfide Phases

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## Compound of Interest

Compound Name: *Nickel(II) sulfide*

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This in-depth technical guide provides a thorough examination of the thermodynamic stability of different **Nickel(II) sulfide** (NiS) phases, with a primary focus on the hexagonal  $\alpha$ -NiS and the rhombohedral  $\beta$ -NiS (millerite) polymorphs. Understanding the thermodynamic properties of these phases is crucial for various applications, including in materials science, geology, and catalysis.

## Introduction to Nickel(II) Sulfide Phases

**Nickel(II) sulfide** is an inorganic compound with the chemical formula NiS. It exists in two primary polymorphic forms at atmospheric pressure: the high-temperature  $\alpha$ -phase and the low-temperature  $\beta$ -phase, known as millerite. The  $\alpha$ -phase possesses a hexagonal crystal structure, while millerite has a rhombohedral structure. A phase transition occurs from the  $\alpha$ -phase to the  $\beta$ -phase at temperatures below 379 °C (652 K), which is accompanied by a significant volume increase of 2-4%. This volumetric expansion can have profound implications in various applications, such as the potential for stress-induced fractures in materials where NiS is present as an inclusion.

## Quantitative Thermodynamic Data

The thermodynamic stability of a substance is fundamentally described by its standard Gibbs free energy of formation ( $\Delta G^\circ f$ ), standard enthalpy of formation ( $\Delta H^\circ f$ ), and standard molar entropy ( $S^\circ$ ). A more negative  $\Delta G^\circ f$  indicates greater thermodynamic stability at standard conditions (298.15 K and 1 bar). The following table summarizes the available quantitative thermodynamic data for the  $\alpha$ -NiS and  $\beta$ -NiS (millerite) phases.

Thermodynamic Property	$\alpha$ -NiS (hexagonal)	$\beta$ -NiS (millerite, rhombohedral)	Units
Standard Enthalpy of Formation ( $\Delta H^\circ f$ )	-88.8 $\pm$ 1.9[1]	-82.0	kJ/mol
Standard Molar Entropy ( $S^\circ$ )	53.0	53.0	J/(mol·K)
Standard Gibbs Free Energy of Formation ( $\Delta G^\circ f$ )	-87.86 (calculated)	-80.9 (calculated)	kJ/mol

Note: The Standard Gibbs Free Energy of Formation ( $\Delta G^\circ f$ ) was calculated using the formula  $\Delta G^\circ f = \Delta H^\circ f - T\Delta S^\circ$ , with  $T = 298.15$  K and the standard entropy of formation of the elements ( $S^\circ(\text{Ni, solid}) = 29.87$  J/(mol·K) and  $S^\circ(\text{S, rhombic}) = 32.05$  J/(mol·K)). The standard entropy change of formation ( $\Delta S^\circ f$ ) is calculated as  $\Delta S^\circ f = S^\circ(\text{NiS}) - S^\circ(\text{Ni}) - S^\circ(\text{S})$ .

## Experimental Determination of Thermodynamic Properties

The accurate determination of the thermodynamic properties of NiS phases relies on precise calorimetric techniques. The following sections detail the methodologies for two key experimental procedures.

### High-Temperature Oxide Melt Solution Calorimetry

This technique is employed to determine the enthalpy of formation ( $\Delta H^\circ f$ ) of refractory materials like metal sulfides.

Methodology:

- **Sample Preparation:** High-purity  $\alpha$ -NiS and  $\beta$ -NiS samples are synthesized and characterized using X-ray diffraction (XRD) to confirm phase purity and crystal structure. The samples are then pressed into small pellets of known mass (typically a few milligrams).
- **Calorimeter Setup:** A high-temperature twin Calvet-type calorimeter is used. The solvent, typically a molten oxide like lead borate ( $2\text{PbO}\cdot\text{B}_2\text{O}_3$ ) or sodium molybdate ( $3\text{Na}_2\text{O}\cdot4\text{MoO}_3$ ), is maintained at a constant high temperature (e.g., 700-800 °C).
- **Measurement:** The NiS sample pellet is dropped from room temperature into the molten solvent. The heat effect of the dissolution and any accompanying chemical reactions (oxidation of the sulfide) is measured by the calorimeter.
- **Thermodynamic Cycle:** To determine the enthalpy of formation from the elements, a thermodynamic cycle is constructed. This involves measuring the heat of dissolution of the constituent elements (Ni and S) or their oxides under the same conditions.
- **Calculation:** By applying Hess's law to the thermodynamic cycle, the standard enthalpy of formation of the NiS phase can be calculated from the measured heats of dissolution.

## Adiabatic Calorimetry

Adiabatic calorimetry is utilized to measure the heat capacity ( $C_p$ ) of a substance as a function of temperature. This data is essential for calculating the standard molar entropy ( $S^\circ$ ).

### Methodology:

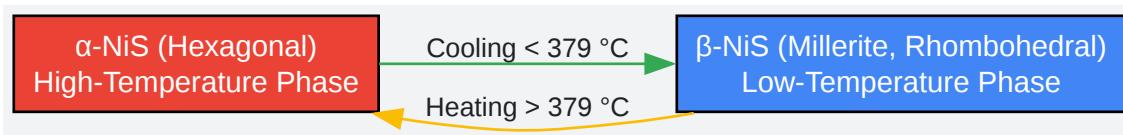
- **Sample Preparation:** A known mass of the pure NiS phase (either  $\alpha$  or  $\beta$ ) is sealed in a sample container, typically made of a highly conductive material like copper or silver. A small amount of helium gas is often added to improve thermal contact.
- **Calorimeter Setup:** The sample container is placed within an adiabatic shield in a high-vacuum cryostat or furnace. The temperature of the shield is precisely controlled to match the temperature of the sample container at all times, minimizing heat exchange with the surroundings.
- **Measurement:** A known amount of electrical energy is supplied to a heater within the sample container, causing a small, incremental increase in temperature. The temperature change is

precisely measured using a calibrated thermometer (e.g., a platinum resistance thermometer).

- Calculation of Heat Capacity: The heat capacity of the sample is calculated from the electrical energy input and the measured temperature rise.
- Determination of Standard Entropy: The standard molar entropy at 298.15 K is determined by integrating the heat capacity data from near absolute zero (0 K) to 298.15 K, according to the third law of thermodynamics.

## Phase Stability and Transitions

The relative thermodynamic stability of the  $\alpha$ -NiS and  $\beta$ -NiS phases is temperature-dependent. At temperatures below 652 K (379 °C), the  $\beta$ -phase (millerite) is the thermodynamically stable form. Above this temperature, the  $\alpha$ -phase becomes the stable polymorph. This reversible phase transition is a key characteristic of the NiS system.

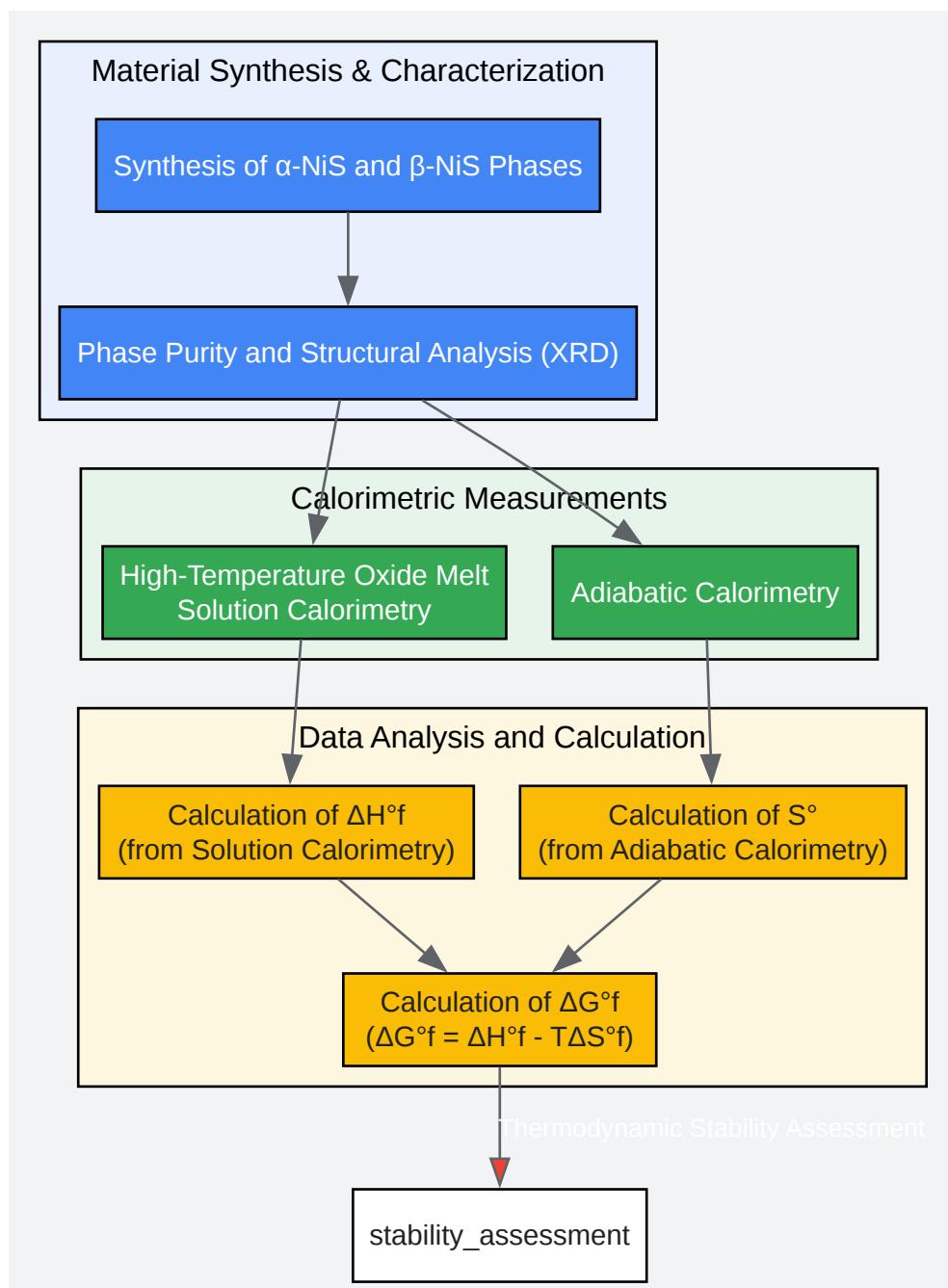


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Phase transition diagram for **Nickel(II) sulfide**.

## Workflow for Thermodynamic Property Determination

The experimental determination of the thermodynamic stability of a material like NiS follows a logical workflow, integrating synthesis, characterization, and calorimetric measurements.



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Workflow for determining thermodynamic properties.

## Conclusion

This technical guide has provided a detailed overview of the thermodynamic stability of α-NiS and β-NiS (millerite). The quantitative data presented in a structured format, along with detailed experimental protocols for key calorimetric techniques, offer valuable information for

researchers and professionals in related fields. The provided diagrams visually summarize the phase transition relationship and the experimental workflow for determining these crucial thermodynamic parameters. A thorough understanding of these properties is essential for predicting the behavior of NiS-containing systems and for the development of new materials with tailored functionalities.

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## References

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